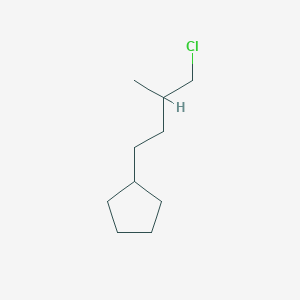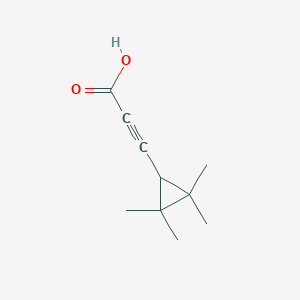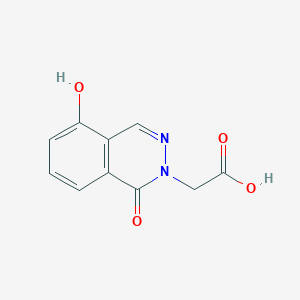
1-(Cyclopentylamino)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopentylamino)but-3-en-2-one is an organic compound with the molecular formula C₉H₁₅NO This compound is characterized by the presence of a cyclopentylamino group attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylamino)but-3-en-2-one typically involves the reaction of cyclopentylamine with but-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopentylamino)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(Cyclopentylamino)but-3-en-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(Cyclopentylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
But-3-en-2-one: A simpler analog with similar structural features but lacking the cyclopentylamino group.
Cyclopentenone: Contains a cyclopentyl ring but differs in the functional groups attached.
Cyclohexenone: Similar cyclic structure but with a six-membered ring
Uniqueness: 1-(Cyclopentylamino)but-3-en-2-one is unique due to the presence of both the cyclopentylamino group and the butenone backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-(cyclopentylamino)but-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-2-9(11)7-10-8-5-3-4-6-8/h2,8,10H,1,3-7H2 |
Clé InChI |
DAYLAQWTALFEKZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)CNC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


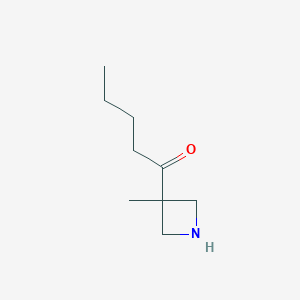
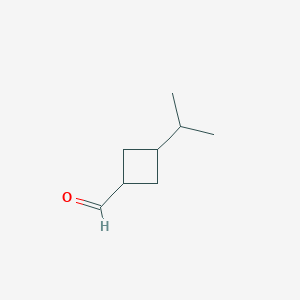
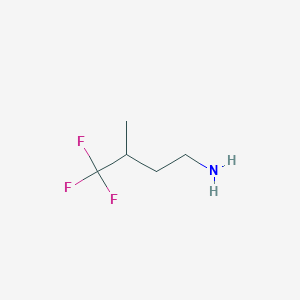
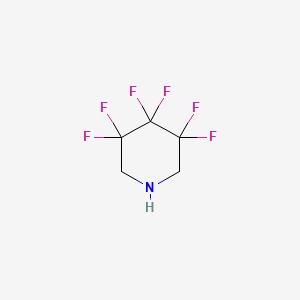

![2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202979.png)
![tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13202986.png)



